Product packaging for Methyl trans-chrysanthemate(Cat. No.:CAS No. 24141-52-4)

Methyl trans-chrysanthemate

Cat. No.: B12782544
CAS No.: 24141-52-4
M. Wt: 182.26 g/mol
InChI Key: ITNHSNMLIFFVQC-BDAKNGLRSA-N
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Description

Historical Context of Chrysanthemate Chemistry

The story of methyl trans-chrysanthemate is intrinsically linked to the discovery and investigation of pyrethrins (B594832), the natural insecticidal compounds found in the flowers of Chrysanthemum cinerariaefolium. wikipedia.orgarkat-usa.org The early 20th century marked the beginning of systematic scientific inquiry into these potent substances.

The foundational work on the chemistry of pyrethrum was laid between 1910 and 1916 by Hermann Staudinger and Leopold Ružička, whose extensive investigations were published in 1924. sci-hub.sechemistryviews.org They successfully separated and partially identified the two primary active components, pyrethrin I and pyrethrin II. sci-hub.sepublish.csiro.au Their research correctly identified the acid moieties as derivatives of a cyclopropane (B1198618) carboxylic acid, a remarkable achievement given the limited analytical tools of the era. nih.gov Staudinger and Ružička's work provided the fundamental understanding that pyrethrins are esters, with pyrethrin I being an ester of chrysanthemic acid. wikipedia.orgmdpi.com

Although their initial structural elucidation of the alcohol portion was not entirely accurate, their correct identification of the acid components, including the chrysanthemic acid core, was a monumental step forward. nih.gov This pioneering research established the scientific basis for all subsequent work on pyrethrum and its derivatives. sci-hub.se The full and correct structures of pyrethrins I and II were eventually established in 1944 by LaForge and Barthel. nih.gov

The quest to synthesize these natural insecticides and their more stable analogues, known as pyrethroids, spurred the development of synthetic routes to chrysanthemic acid and its esters, including this compound. The first synthesis of ethyl chrysanthemate was achieved by Staudinger, employing a cyclopropanation reaction between a diene and a diazo compound in the presence of a copper catalyst. arkat-usa.org This reaction, though initially low-yielding, laid the groundwork for industrial-scale production methods that are still in use today. arkat-usa.org

Significance of this compound in Organic Synthesis and Chemical Transformation Studies

This compound is a crucial intermediate in the synthesis of a wide array of pyrethroid insecticides. encyclopedia.pub These synthetic analogues of the natural pyrethrins often exhibit enhanced stability and insecticidal activity. nih.gov The esterification of chrysanthemic acid derivatives, often starting from this compound, with various alcohols is a primary strategy for creating new and effective pyrethroids. encyclopedia.pub

The reactivity of the different functional groups within this compound—the ester, the cyclopropane ring, and the isobutenyl side chain—allows for a diverse range of chemical transformations. unamur.be This has made it a valuable tool for synthetic chemists.

Key Synthetic Applications and Transformations:

Pyrethroid Synthesis: this compound serves as a key building block for numerous commercial pyrethroids. For instance, it can be a precursor to the acid chloride, which is then esterified with an appropriate alcohol. google.com Transesterification is another common method where the methyl group is exchanged for a different alcohol moiety. google.com

Cyclopropanation Reactions: The synthesis of the chrysanthemate core itself often involves cyclopropanation reactions. Modern methods utilize catalysts, such as copper complexes with chiral ligands, to achieve high stereoselectivity in the formation of the desired trans isomer. acs.orgnih.govacs.org

Asymmetric Synthesis: The development of enantioselective syntheses of this compound has been a significant area of research. thieme-connect.comlookchem.com This is crucial because the insecticidal activity of pyrethroids is often dependent on the stereochemistry of the molecule. acs.org Methods like the Sharpless catalytic epoxidation have been employed to create chiral intermediates for the asymmetric synthesis of this compound. thieme-connect.com

Chemical Transformations: The isobutenyl side chain of this compound can undergo various reactions, such as oxidation. For example, ozonolysis can cleave the double bond to produce an aldehyde, which can then be used in further synthetic steps, like Wittig reactions, to introduce different functionalities. rsc.org The cyclopropane ring can also be induced to undergo rearrangements under acidic conditions, leading to the formation of lavandulyl derivatives. rsc.orgrsc.org

Overview of Current Research Landscape and Future Directions in Chemical Investigations

Current research on this compound and related compounds continues to evolve, driven by the need for more effective, environmentally benign, and economically viable insecticides. A significant focus of modern research is the development of more efficient and sustainable synthetic methods.

Emerging Research Areas:

Biocatalysis and Enzymatic Synthesis: There is a growing interest in using enzymes for the synthesis and resolution of chrysanthemates. researchgate.net Lipases and esterases are being explored for the enantioselective hydrolysis of racemic methyl chrysanthemate to produce optically active chrysanthemic acid. researchgate.netgoogle.comtandfonline.com This approach offers a greener alternative to traditional chemical methods. Microbial degradation of pyrethroids is also an active area of research, with studies focusing on identifying microorganisms and enzymes capable of breaking down these compounds in the environment. frontiersin.orgnih.gov

Improved Catalytic Systems: The development of novel and more efficient catalysts for cyclopropanation reactions remains a key objective. Research is focused on designing catalysts that offer higher yields, greater stereoselectivity, and operate under milder conditions. lookchem.com

Whole-Cell Biocatalysts: A promising future direction is the development of whole-cell biocatalysts for the production and degradation of pyrethroids. researchgate.net This involves genetically engineering microorganisms to express specific enzymes on their cell surface, creating reusable and stable biocatalytic systems. researchgate.net

Directed Evolution of Enzymes: To improve the efficiency of enzymatic processes, researchers are employing directed evolution techniques to create mutant enzymes with enhanced catalytic activity and thermostability for hydrolyzing pyrethroid esters. nih.gov

The future of this compound chemistry lies in the integration of traditional organic synthesis with modern biotechnology. The pursuit of "green chemistry" principles will likely drive the development of cleaner and more sustainable production methods. Furthermore, a deeper understanding of the biosynthesis of chrysanthemic acid in plants could unlock new avenues for its production. arkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B12782544 Methyl trans-chrysanthemate CAS No. 24141-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24141-52-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1

InChI Key

ITNHSNMLIFFVQC-BDAKNGLRSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC)C

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl Trans Chrysanthemate

Stereoselective and Enantioselective Synthesis

The primary challenge in the synthesis of methyl trans-chrysanthemate lies in the precise control of the relative and absolute stereochemistry of the three-membered ring. Various strategies have been developed to address this, ranging from asymmetric catalysis to the use of chiral auxiliaries and multi-step stereocontrolled sequences.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation represents one of the most direct and efficient methods for establishing the chiral cyclopropane (B1198618) core of this compound. This approach involves the reaction of a diazoacetate with a diene in the presence of a chiral catalyst.

Copper(I) complexes bearing chiral ligands have proven to be highly effective catalysts for the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with a diazoacetate to produce chrysanthemic acid esters. The choice of the chiral ligand is crucial in determining both the diastereoselectivity (trans/cis ratio) and the enantioselectivity (enantiomeric excess, ee) of the reaction.

Prominent among these are copper(I) complexes with bisoxazoline and salicylaldimine ligands. For instance, new bisoxazoline ligands with an aryl group at the 4-position and gem-dimethyl groups at the 5-position on the oxazoline (B21484) ring have demonstrated remarkable enhancement in both trans-selectivity and enantioselectivity. In the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with tert-butyl diazoacetate, a copper-bisoxazoline complex achieved a trans/cis ratio of 87/13 and an enantiomeric excess of 96% for the desired trans product. nih.gov

Similarly, cobalt(II) complexes have also been explored as effective catalysts. For example, the use of a specific cobalt(II) catalyst in the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate has yielded cyclopropane succinimidyl esters in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org

Catalyst SystemDiazo ReagentDienetrans/cis RatioEnantiomeric Excess (ee) of trans-isomerReference
Copper(I)-Bisoxazolinetert-Butyl diazoacetate2,5-Dimethyl-2,4-hexadiene87:1396% nih.gov
Cobalt(II)-Porphyrin [Co(P1)]Succinimidyl diazoacetateStyrene>99:199% organic-chemistry.org
Cobalt(II)-Porphyrin [Co(P1)]tert-Butyl α-ketodiazoacetateStyrene90:1098% nih.gov

Understanding the mechanism of asymmetric induction is key to the rational design of more efficient catalysts. Hybrid density functional calculations have been employed to probe the reaction pathway and the mechanism of asymmetric induction in the synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester using a C(1)-chiral salicylaldimine Cu(I) complex. researchgate.net

These computational studies have revealed that the alkoxycarbonyl carbene complex intermediate is intrinsically chiral. A crucial finding is the role of intramolecular hydrogen bonding within the carbene complex, which effectively transmits the chirality information from the ligand's side chain to the carbene complex, thereby dictating the stereochemical outcome of the cyclopropanation. researchgate.net The molecular orbital backgrounds of the carbene complex structure and the transition state of the cyclopropanation have also been elucidated, providing a deeper understanding of the factors controlling stereoselectivity. researchgate.net

Sulfur Ylide-Mediated Approaches

The reaction of sulfur ylides with electron-deficient olefins, known as the Corey-Chaykovsky reaction, provides an alternative route to cyclopropanes. This methodology has been applied to the synthesis of chrysanthemate precursors. The diastereoselectivity of this reaction can be influenced by the nature of the ylide and the reaction conditions.

In the context of chrysanthemate synthesis, a sulfur ylide can be reacted with a suitable α,β-unsaturated ester. The diastereoselectivity of the cyclopropanation often favors the formation of the trans-isomer, which is the desired stereochemistry for biologically active pyrethroids. Studies on the cyclopropanation of propargyl sulfur ylides with acrylates have shown that high diastereoselectivity for the trans-product can be achieved by modifying the structure of the sulfur ylide and optimizing reaction conditions. nitech.ac.jp

Ylide PrecursorAlkene SubstrateDiastereomeric Ratio (trans:cis)YieldReference
Chiral 1,3-oxathiane (B1222684) derivedChalcone>98:285% rsc.org
Pentamethylene sulfide (B99878)/Rh2(OAc)4Benzylideneacetone>98:290% rsc.org
Chiral bicyclic sulfonium (B1226848) saltCyclopentenone-High mdpi.com

Sharpless Epoxidation-Based Routes

The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. thieme-connect.com This methodology can be strategically employed in the synthesis of this compound. A synthetic route can be envisioned where a suitable allylic alcohol is subjected to Sharpless epoxidation to introduce the desired chirality, followed by subsequent transformations to construct the cyclopropane ring.

While a detailed step-by-step synthesis of this compound using this specific route was not explicitly outlined in the provided search results, the general utility of the Sharpless epoxidation in the synthesis of chiral building blocks for natural products is well-established. thieme-connect.com The resulting chiral epoxide can be opened, and the stereocenters can guide the formation of the cyclopropane ring in a later step, ensuring the correct absolute and relative stereochemistry.

Stereochemical Control in Multi-Step Syntheses

Another multi-step approach reported the synthesis of (±)-trans-chrysanthemic acid involving the stereoselective reduction of an intermediate allenic cyclopropane. arkat-usa.org This highlights how the stereochemistry of a reduction step can be pivotal in establishing the final trans configuration of the cyclopropane ring.

The stereochemistry of pyrethroid insecticides is a critical factor in their biological activity, with different isomers exhibiting varying levels of insecticidal potency and toxicity to non-target organisms. coresta.org Therefore, the development of synthetic routes with a high degree of stereochemical control is of paramount importance for the production of efficient and safer insecticides. arkat-usa.org

Synthesis from Natural Product Precursors

The synthesis of this compound, a key precursor to synthetic pyrethroids, has been extensively explored, with a significant focus on utilizing readily available natural products as starting materials. These precursors, often possessing inherent chirality, provide a valuable platform for the stereoselective synthesis of the desired (+)-trans isomer, which exhibits the highest insecticidal activity.

Derivatives of Pinene (e.g., α-Pinene) as Starting Materials

α-Pinene, a major constituent of turpentine, is an attractive and abundant chiral starting material for the synthesis of methyl (+)-trans-chrysanthemate. The synthetic strategy generally involves the oxidative cleavage of the α-pinene skeleton to generate a suitable intermediate that can be subsequently transformed into the target cyclopropane ring.

One common approach involves the epoxidation of α-pinene to form α-pinene oxide. This epoxide can then undergo rearrangement under acidic or basic conditions to yield a variety of intermediates. For instance, treatment of α-pinene oxide with a Lewis acid can lead to the formation of campholenic aldehyde, which possesses the requisite gem-dimethyl group and a functional handle for further elaboration. The aldehyde can then be converted to a key intermediate that undergoes cyclization to form the chrysanthemate skeleton. The stereochemistry of the final product is often influenced by the reaction conditions and the reagents used in the subsequent steps.

Another route involves the ozonolysis of α-pinene, which cleaves the double bond to produce a keto-aldehyde. This intermediate can then be subjected to a series of reactions, including intramolecular cyclization, to construct the desired cyclopropane ring with the correct stereochemistry. The efficiency of these transformations is a subject of ongoing research, with a focus on improving yields and stereoselectivity.

Starting MaterialKey IntermediateNotable Transformation
(+)-α-Pineneα-Pinene oxideEpoxidation followed by rearrangement
(+)-α-PineneKeto-aldehydeOzonolysis and intramolecular cyclization

Utilisation of Carene Derivatives (e.g., Δ3-Carene)

(+)-Δ3-Carene, another abundant monoterpene found in turpentine, is also a valuable chiral precursor for the synthesis of chrysanthemic acid derivatives. The structure of Δ3-carene already contains a dimethyl-substituted cyclopropane ring, making it an attractive starting material.

A common synthetic pathway involves the oxidative cleavage of the six-membered ring of Δ3-carene while preserving the cyclopropane moiety. Ozonolysis is a frequently employed method for this transformation, leading to the formation of a keto-aldehyde intermediate. This intermediate can then be further manipulated to introduce the necessary side chain and ester functionality. For example, a Wittig-type reaction can be used to install the isobutenyl side chain, followed by oxidation of the aldehyde and esterification to yield methyl chrysanthemate. The stereochemistry of the final product is largely dictated by the stereochemistry of the starting Δ3-carene.

Starting MaterialKey IntermediateNotable Transformation
(+)-Δ3-CareneKeto-aldehydeOzonolysis of the cyclohexene (B86901) ring
Keto-aldehyde from Δ3-careneChrysanthemaldehydeWittig reaction to install the side chain

Approaches from Chiral Pool Precursors (e.g., Mannitol, Tartaric Acid)

The "chiral pool" refers to the collection of inexpensive and enantiomerically pure compounds available from natural sources. Sugars and their derivatives, such as D-mannitol and tartaric acid, are prominent members of this pool and have been investigated as starting materials for the asymmetric synthesis of complex molecules, including precursors to this compound.

The general strategy involves the transformation of the chiral precursor into a key intermediate that contains the necessary stereocenters and functional groups for the construction of the cyclopropane ring. For instance, D-mannitol can be converted into a chiral butanediol (B1596017) derivative, which can then be used to synthesize a chiral phospholane (B1222863) ligand. These ligands can be employed in transition metal-catalyzed asymmetric cyclopropanation reactions to achieve high enantioselectivity.

Similarly, tartaric acid and its esters can be utilized to create chiral auxiliaries or catalysts that direct the stereochemical outcome of the cyclopropanation step. While direct, multi-step syntheses of this compound from these specific chiral pool precursors are not as commonly reported as those from pinenes and carenes, their application in developing chiral catalysts and ligands for the synthesis is a significant area of research.

Chiral Pool PrecursorApplication in Synthesis
D-MannitolSynthesis of chiral phospholane ligands for asymmetric catalysis.
Tartaric AcidDevelopment of chiral auxiliaries and catalysts for stereoselective cyclopropanation.

Novel and Green Chemistry Synthetic Routes

In recent years, there has been a growing emphasis on the development of more sustainable and efficient methods for the synthesis of this compound. This has led to the exploration of novel catalytic systems and biocatalytic approaches that offer advantages in terms of reduced waste, milder reaction conditions, and higher selectivity.

Development of Catalytic Systems for Efficient Synthesis

The core of this compound synthesis lies in the formation of the cyclopropane ring. Asymmetric cyclopropanation reactions, catalyzed by transition metal complexes, have emerged as a powerful tool for achieving high diastereo- and enantioselectivity.

Rhodium(II)-catalyzed cyclopropanation is a well-established method. Chiral dirhodium(II) carboxylates and carboxamidates have been shown to be highly effective catalysts for the reaction of diazoacetates with olefins. The choice of the chiral ligand on the rhodium catalyst is crucial in controlling the stereochemical outcome of the reaction, with significant research dedicated to the design and synthesis of new and more effective ligands.

Copper-catalyzed asymmetric cyclopropanation represents another important class of catalytic systems. Chiral copper complexes, often derived from bis(oxazoline) (BOX) or salen-type ligands, can catalyze the cyclopropanation of olefins with diazo compounds with high enantioselectivity. The development of new chiral ligands for copper continues to be an active area of research, aiming to improve catalyst activity and selectivity for specific substrates. scispace.com

Catalyst TypeChiral Ligand ExamplesKey Features
Dirhodium(II) ComplexesChiral carboxylates, carboxamidatesHigh turnover numbers, effective for a range of olefins. nih.gov
Copper ComplexesBis(oxazoline) (BOX), Salen-type ligandsHigh enantioselectivity, readily available ligands. scispace.com

Enzymatic Synthesis and Biocatalysis (e.g., Lipase-mediated Processes)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been successfully employed in the synthesis of enantiomerically pure chrysanthemate precursors.

The primary application of lipases in this context is through the kinetic resolution of racemic mixtures of chrysanthemate esters or their precursors. Lipases can selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched ester from the hydrolyzed, enantiomerically enriched acid. This method is attractive due to its high selectivity, mild reaction conditions (often at or near room temperature and neutral pH), and the use of environmentally benign solvents like water. Various lipases, such as those from Candida antarctica and Pseudomonas cepacia, have been shown to be effective for this purpose.

The efficiency of lipase-catalyzed kinetic resolution can be quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

EnzymeReaction TypeSubstrateKey Advantage
Lipase (e.g., from Candida antarctica)Kinetic Resolution (Hydrolysis)Racemic methyl chrysanthemateHigh enantioselectivity under mild, environmentally friendly conditions.
Lipase (e.g., from Pseudomonas cepacia)Kinetic Resolution (Esterification)Racemic chrysanthemic acidCan be performed in organic solvents, offering different selectivity profiles.

Optimization of Reaction Conditions for Improved Selectivity and Yield

The synthesis of methyl chrysanthemate, a key intermediate for various pyrethroid insecticides, commonly yields a mixture of cis- and trans-isomers. google.com Due to the extremely close boiling points of these isomers, their separation by fractional distillation is industrially challenging and inefficient. google.com Consequently, research has focused on optimizing reaction conditions to selectively isolate the desired trans-isomer, which is often the more biologically active precursor.

A significant advancement in improving the selectivity for the trans-isomer involves a process of selective hydrolysis. This method operates on a mixture of this compound and methyl cis-chrysanthemate. The core principle is the differential reaction rate of the isomers with an alkali. By carefully controlling the stoichiometry of the alkali, the trans-isomer can be predominantly hydrolyzed to trans-chrysanthemic acid, while the cis-isomer remains largely as an unreacted ester. google.com

The process involves reacting the isomer mixture with an alkali metal hydroxide (B78521) (such as sodium hydroxide or potassium hydroxide) or an alkali metal alcoholate (like sodium methylate or sodium ethylate). google.com A crucial parameter for optimization is the amount of alkali used; it should be equimolar or less with respect to the amount of the trans-isomer present in the starting mixture, typically between 0.5 to 1 mole of alkali per mole of the trans-isomer. google.com This substoichiometric quantity ensures that the hydrolysis targets the more reactive trans-ester. The resulting trans-chrysanthemic acid can then be easily separated from the unreacted methyl cis-chrysanthemate by extraction, as the acid salt is water-soluble while the ester is not. google.com

The temperature of the reaction is another critical variable, with the process being effective over a range of 10°C to 150°C. google.com The choice of solvent, either water or an alcohol, also influences the reaction's efficiency. google.com

Detailed research findings from process optimization experiments are summarized in the table below, illustrating the impact of different alkalis and conditions on the selective hydrolysis of chrysanthemate ester mixtures.

Table 1: Optimization of Selective Hydrolysis for trans-Isomer Enrichment

Starting MaterialReagentsTemperatureDurationProductPurity of trans-Isomer
Ethyl chrysanthemate (60% trans)Sodium hydroxide, Water, n-Hexane20-30°C3 hourstrans-Chrysanthemic acid80.5%
Ethyl chrysanthemate (64.4% trans)Sodium ethylate, EthanolBoiling2 hoursUnreacted ethyl chrysanthemate50.0% (cis/trans)
Methyl chrysanthemate (60% trans)Sodium hydroxide, Methanol (B129727)20-30°C3 hourstrans-Chrysanthemic acid83%

This selective hydrolysis strategy represents a key optimization that circumvents the difficulties of physical separation, thereby improving the effective yield and purity of the desired trans-isomer for industrial applications. google.com

Industrial-Scale Synthesis Approaches

The industrial-scale production of this compound is fundamental to the manufacturing of a wide range of synthetic pyrethroids, such as allethrin, which was first commercialized by Sumitomo Chemical Ltd. chemistryviews.orgjst.go.jp The synthesis of these compounds is often a multi-step process, making efficiency and cost-effectiveness paramount. jst.go.jpnih.gov

One of the most widely adopted industrial methods for synthesizing the chrysanthemate structure is the dimethylhexadiene (B12642583) route. nih.gov This process involves a cyclopropanation reaction between an alkyl diazoacetate (such as ethyl diazoacetate) and 2,5-dimethyl-2,4-hexadiene, typically under catalytic conditions. nih.gov This approach is favored in industry due to a relatively short production process and the availability of low-cost raw materials. nih.gov

A primary challenge in the industrial application of this route is that the reaction inherently produces a mixture of cis- and trans-isomers of the alkyl chrysanthemate. google.com As noted, separating these isomers by distillation on a large scale is impractical. google.com Therefore, industrial approaches focus on efficient methods for enriching the trans-isomer from this mixture.

The Japanese firm Sumitomo Chemical was a pioneer in developing industrial-scale syntheses for pyrethroids based on chrysanthemic acid. chemistryviews.org The initial industrial preparations resulted in a mixture of up to eight stereoisomers for compounds like allethrin. chemistryviews.org Subsequent industrial efforts focused on optimizing the process to increase the proportion of the most insecticidally potent isomer, demonstrating the critical importance of stereochemical control in large-scale synthesis. chemistryviews.org

Table 2: Overview of Industrial Synthesis Approach for Chrysanthemates

FeatureDescription
Primary Synthesis Route Dimethylhexadiene Process. nih.gov
Key Reactants Alkyl diazoacetate and 2,5-dimethyl-2,4-hexadiene. nih.gov
Major Industrial Challenge Formation of a difficult-to-separate cis/trans isomer mixture. google.com
Key Solution/Enrichment Selective hydrolysis of the trans-ester using a sub-stoichiometric amount of alkali (e.g., NaOH). google.com
Separation Method Extraction based on solubility differences between the trans-chrysanthemic acid salt and the unreacted cis-ester. google.com
Pioneering Company Sumitomo Chemical Ltd. chemistryviews.orgjst.go.jp

These integrated approaches, combining a core synthesis route with efficient, chemically selective separation techniques, are essential for the economically viable, large-scale production of this compound.

Chemical Reactivity and Reaction Mechanisms of Methyl Trans Chrysanthemate

Isomerization and Rearrangement Reactions

The strained cyclopropane (B1198618) ring and the presence of multiple stereocenters in methyl trans-chrysanthemate make it susceptible to a variety of isomerization and rearrangement reactions under different conditions. These transformations are not only of academic interest but also have practical implications in the synthesis of pyrethroid insecticides.

A characteristic reaction of the chrysanthemate skeleton is the cyclopropylcarbinyl-homoallyl rearrangement, a process that involves the opening of the three-membered ring to form acyclic products. This rearrangement can be initiated by both acidic and thermal conditions, leading to the formation of lavandulyl derivatives. rsc.org

Under acidic conditions at room temperature, this compound undergoes a cyclopropylcarbinyl-homoallyl rearrangement. rsc.org The reaction is initiated by the protonation of the isobutenyl double bond, leading to the formation of a tertiary carbocation. This is followed by the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring, resulting in the formation of a more stable homoallylic carbocation. This intermediate can then react with nucleophiles present in the medium or undergo further rearrangements.

The acid-catalyzed rearrangement of this compound in the presence of an acid catalyst in methanol (B129727) at room temperature yields a mixture of lavandulyl esters. The proposed mechanism involves the formation of a key cyclopropylcarbinyl cation, which is in equilibrium with the homoallyl and tertiary cyclobutyl cations. rsc.org The cleavage of the 1,2- and 1,3-cyclopropane bonds leads to the formation of artemisyl and santolinyl carbon skeletons, respectively. However, in the case of this compound, the rearrangement predominantly yields lavandulyl derivatives through the cleavage of the C1-C3 bond. rsc.org

The major products of this acid-catalyzed rearrangement at room temperature are methyl trans-5-methyl-2-(prop-1-en-2-yl)hex-3-enoate and methyl trans-2-(2-hydroxypropan-2-yl)-5-methylhex-3-enoate. rsc.org

Starting MaterialReagents and ConditionsMajor ProductsReference
This compoundAcid catalyst, Methanol, Room temperatureMethyl trans-5-methyl-2-(prop-1-en-2-yl)hex-3-enoate, Methyl trans-2-(2-hydroxypropan-2-yl)-5-methylhex-3-enoate rsc.org

Thermal treatment of this compound in the presence of an acid catalyst at elevated temperatures (e.g., 130 °C) also induces rearrangement, but leads to a different set of products. rsc.org While the underlying principle of the cyclopropylcarbinyl-homoallyl rearrangement still applies, the higher energy input allows for subsequent intramolecular reactions.

At 130 °C under acidic conditions, this compound rearranges to form a mixture of unsaturated γ- and δ-lactones. The principal lactone product identified is dihydro-5-(propan-2-yl)-3-(propan-2-ylidene)furan-2(3H)-one. rsc.org The formation of these lactones is believed to proceed through the same lavandulyl ester intermediates formed at room temperature, which then undergo intramolecular cyclization and dehydration at the higher temperature.

Starting MaterialReagents and ConditionsMajor ProductReference
This compoundAcid catalyst, 130 °CDihydro-5-(propan-2-yl)-3-(propan-2-ylidene)furan-2(3H)-one rsc.org

The interconversion between the cis and trans isomers of chrysanthemate esters is a crucial process, particularly from an industrial standpoint, as the trans isomers generally exhibit higher insecticidal activity. This isomerization, which involves the epimerization of the C3 carbon of the cyclopropane ring, can be achieved through various methods, including catalysis by Lewis acids.

A known method for the isomerization of alkyl cis-chrysanthemates to their corresponding trans isomers involves the use of a Lewis acid catalyst, such as boron trifluoride-etherate, iron(III) chloride, or aluminum chloride. google.comepo.org This process, referred to as C3-epimerization, can be carried out on either optically active or racemic mixtures of the cis-ester. epo.org The mechanism is thought to involve the coordination of the Lewis acid to the carbonyl oxygen of the ester group, which weakens the C1-C2 and C1-C3 bonds of the cyclopropane ring. This facilitates the opening and subsequent re-closure of the ring, allowing for the thermodynamically more stable trans configuration to be formed.

Racemization of optically active chrysanthemic acid and its esters is another important transformation, allowing for the recycling of less active enantiomers. This process involves the inversion of the stereochemistry at both the C1 and C3 positions of the cyclopropane ring.

A method for the racemization of optically active chrysanthemic acid or its esters involves treatment with a Lewis acid, such as boron tribromide or aluminum tribromide, in the presence of an azo compound. google.com The exact mechanism of this racemization is complex but is believed to proceed through a radical mechanism initiated by the azo compound, coupled with the Lewis acid-assisted cleavage of the cyclopropane ring. This transient opening and re-closing of the ring would lead to a loss of the original stereochemical information at both C1 and C3, resulting in the formation of the racemic mixture.

Cyclopropylcarbinyl-Homoallyl Rearrangements

Oxidative Transformations

The isobutenyl side chain of this compound is susceptible to various oxidative transformations, providing a route to a range of functionalized derivatives. Common oxidative reactions include ozonolysis, oxidation with potassium permanganate (B83412), and epoxidation.

The ozonolysis of the carbon-carbon double bond in the side chain of this compound is expected to proceed via the Criegee mechanism. organic-chemistry.orgnih.gov This involves the 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide), which then rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org Subsequent reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) of the ozonide would cleave the molecule, yielding acetone (B3395972) and a methyl ester of a cyclopropane carboxaldehyde.

Oxidation of this compound with a strong oxidizing agent like potassium permanganate under harsh conditions (e.g., heating) would likely lead to the cleavage of the double bond, ultimately forming a carboxylic acid at the cyclopropane ring and acetone. Under milder, controlled conditions (cold, dilute permanganate), it is possible to achieve dihydroxylation of the double bond to form a diol. The reaction with permanganate is known to proceed through a cyclic manganate (B1198562) ester intermediate, which upon hydrolysis yields the cis-diol. libretexts.orgnitrkl.ac.in

Epoxidation of the isobutenyl double bond of this compound can be readily achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.comlibretexts.org The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond in a concerted fashion, resulting in the formation of an epoxide ring. masterorganicchemistry.comlibretexts.org The stereochemistry of the starting trans-alkene is retained in the epoxide product. masterorganicchemistry.com

Oxidative ReactionReagentsExpected Major Product(s)
Ozonolysis (Reductive Workup)1. O3; 2. (CH3)2S or Zn/H2OMethyl 2,2-dimethyl-3-(2-oxopropyl)cyclopropane-1-carboxylate, Acetone
Permanganate Oxidation (Mild)Cold, dilute KMnO4, NaOHMethyl 2,2-dimethyl-3-(2,3-dihydroxy-3-methylbutan-2-yl)cyclopropane-1-carboxylate
Permanganate Oxidation (Harsh)Hot, concentrated KMnO4Caronic acid methyl ester, Acetone
Epoxidationm-CPBAMethyl 2,2-dimethyl-3-((3,3-dimethyloxiran-2-yl)methyl)cyclopropane-1-carboxylate

Photo-Oxidation and Photochemical Reactions

The chrysanthemate structure is susceptible to degradation upon exposure to light and atmospheric oxygen. While specific mechanistic studies on this compound are limited, the photochemical behavior can be inferred from studies on related pyrethroid insecticides. The primary photochemical processes involve the isobutenyl moiety and the cyclopropane ring.

Upon irradiation with UV light, the double bond in the isobutenyl side chain can undergo several reactions. One major pathway is cis-trans isomerization. Another significant reaction is photo-oxidation, which can proceed through different mechanisms, including reactions involving singlet oxygen or free radical intermediates. These reactions can lead to the cleavage of the double bond, forming smaller carbonyl compounds, or oxidation of the allylic methyl groups. The cyclopropane ring can also undergo photo-induced cleavage or rearrangement, contributing to the degradation of the molecule.

Key Photochemical Degradation Pathways:

Isomerization: Reversible cis-trans isomerization around the C=C double bond.

Oxidative Cleavage: Rupture of the isobutenyl double bond, potentially via ozonide intermediates if ozone is present, leading to the formation of acetone and a corresponding aldehyde or carboxylic acid derivative.

Allylic Oxidation: Oxidation of one of the methyl groups on the isobutenyl side chain to form alcohols, aldehydes, or carboxylic acids.

Epoxidation of Olefinic Bonds

The olefinic double bond in the isobutenyl side chain of this compound is susceptible to epoxidation. This reaction involves the addition of a single oxygen atom across the double bond to form an oxirane (epoxide) ring. The most common method for this transformation is the use of peroxy acids (also known as peracids), such as meta-chloroperoxybenzoic acid (m-CPBA).

The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly Mechanism". The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond. The entire process occurs in a single, concerted step through a cyclic transition state, which ensures that the stereochemistry of the starting alkene is retained in the product. For this compound, this results in the formation of methyl (1R,3R)-2,2-dimethyl-3-(2,2-dimethyloxiran-3-yl)cyclopropane-1-carboxylate.

Table 1: Reagents for Epoxidation

Reagent Description
m-CPBA A common, relatively stable peroxy acid used in laboratory-scale epoxidations.
Peroxyacetic Acid A stronger oxidizing agent, often generated in situ.

The resulting epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to introduce new functional groups.

Radical Reactions and Mechanistic Pathways

Radical reactions are characterized by three main steps: initiation, propagation, and termination. The isobutenyl group of this compound can participate in radical addition reactions. In the presence of a radical initiator (e.g., AIBN or peroxides), a radical species (X•) can add to the double bond.

The addition of the radical occurs preferentially at the less substituted carbon of the double bond to generate a more stable tertiary radical on the adjacent carbon. This radical intermediate then continues the chain reaction by abstracting an atom from another molecule.

Another important aspect is the potential formation of a cyclopropylcarbinyl radical if a radical is generated on the carbon adjacent to the cyclopropane ring. Cyclopropylcarbinyl radicals are known to undergo rapid ring-opening rearrangements to form homoallylic radicals, which could lead to a variety of rearranged products.

Radical Reaction Mechanism Steps:

Initiation: Formation of initial radical species from an initiator.

Propagation:

Addition of the radical to the C=C double bond of the isobutenyl group.

The resulting carbon-centered radical reacts further, propagating the chain.

Termination: Combination of two radical species to form a stable, non-radical product.

Ester Cleavage and Hydrolysis Mechanisms

The methyl ester group of this compound can be cleaved through hydrolysis under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification) This is the most common method for cleaving the ester. It is an irreversible process involving the nucleophilic acyl substitution by a hydroxide (B78521) ion (e.g., from NaOH or KOH). The mechanism proceeds via a tetrahedral intermediate. The reaction is driven to completion because the final step is an acid-base reaction where the liberated carboxylate anion is deprotonated by the base, preventing the reverse reaction.

Interestingly, the rate of hydrolysis is different for the cis and trans isomers of chrysanthemate esters. The trans isomer, such as this compound, is hydrolyzed more rapidly than the corresponding cis isomer. lumenlearning.com This difference in reaction rates allows for the selective hydrolysis of the trans ester from a mixture of cis and trans isomers, which is a key step in the industrial production of trans-chrysanthemic acid. nih.gov

Acid-Catalyzed Hydrolysis Under acidic conditions, the hydrolysis is a reversible process. The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated, regenerating the acid catalyst and forming trans-chrysanthemic acid. To drive the reaction to completion, an excess of water is typically used.

Table 2: Comparison of Hydrolysis Mechanisms

Feature Base-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis
Catalyst Base (e.g., NaOH) Acid (e.g., H₂SO₄)
Reversibility Irreversible Reversible
Mechanism Nucleophilic Acyl Substitution (BAC2) Nucleophilic Acyl Substitution (AAC2)

| Driving Force | Formation of stable carboxylate salt | Use of excess water |

Derivatization and Functional Group Interconversions

This compound is a versatile starting material for the synthesis of various analogues and derivatives, primarily through modifications of its ester and isobutenyl functionalities.

Formation of Chrysanthemic Acid Analogues and Derivatives

The chemical reactivity of this compound allows for its conversion into a wide range of chrysanthemic acid analogues. These transformations are fundamental in the development of synthetic pyrethroid insecticides.

One of the most important derivatizations is the oxidative cleavage of the isobutenyl double bond. fu-berlin.de This is commonly achieved through ozonolysis (reaction with ozone, O₃) followed by a reductive or oxidative workup. wikipedia.org

Reductive Ozonolysis: Using a reducing agent like dimethyl sulfide (DMS) or zinc, the ozonide intermediate is cleaved to yield an aldehyde. In the case of this compound, this produces methyl 2-formyl-3,3-dimethylcyclopropane-1-carboxylate (hemicaronic aldehyde methyl ester). fu-berlin.de

Oxidative Ozonolysis: Using an oxidizing agent like hydrogen peroxide, the cleavage results in a carboxylic acid.

This cleavage is a cornerstone in the synthesis of pyrethroids like deltamethrin (B41696) and cypermethrin, where the isobutenyl group is replaced with dihalovinyl groups. fu-berlin.de

Other significant derivatizations include:

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding trans-chrysanthemol. fu-berlin.de

C-Alkylation: The proton on the carbon bearing the ester group can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with various electrophiles.

Cycloaddition Reactions (e.g., [3+2] dipolar cycloadditions)

The double bond of the isobutenyl group in this compound can act as a dipolarophile in cycloaddition reactions. A [3+2] dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.

In this type of reaction, the π-system of the isobutenyl group would react with a 1,3-dipole such as an azide (B81097), nitrile oxide, or nitrone. The reaction is typically concerted and stereospecific. The 1,3-dipole adds across the double bond to form a new five-membered heterocyclic ring fused to the cyclopropane structure. For example, reaction with an azide (R-N₃) would yield a triazoline derivative.

While the isobutenyl double bond is sterically hindered, making it less reactive than simple alkenes, these reactions provide a pathway to novel, complex heterocyclic structures derived from the chrysanthemate skeleton. However, specific examples of [3+2] dipolar cycloadditions using this compound as the substrate are not extensively reported in the literature, with research often focusing on more synthetically useful transformations like oxidative cleavage.

Nucleophilic Ring-Opening Reactions

The cyclopropane ring of this compound, an electron-rich, three-membered carbocycle, can undergo ring-opening reactions when subjected to specific nucleophilic attacks, particularly under acidic or thermal conditions. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound is prone to rearrangements that involve the opening of the cyclopropane ring. For instance, treatment with a protonic acid can induce a selective cleavage of the C2-C3 bond of the cyclopropane ring. This process is exemplified by the thermal acid-catalyzed rearrangement of trans-chrysanthemic acid, which leads to the formation of lavandulyl derivatives. This transformation proceeds through a cyclopropylcarbinyl-homoallyl rearrangement, highlighting the electronic susceptibility of the strained ring to electrophilic attack followed by nucleophilic capture or rearrangement.

A detailed study on the thermal acid-catalyzed rearrangement of this compound revealed the formation of several ring-opened products. The reaction, when carried out with pyridine (B92270) hydrochloride at elevated temperatures, results in cleavage of different bonds of the cyclopropane ring, leading to a mixture of acyclic dienoic acids and lactones. These transformations are proposed to occur via mechanisms such as a thermal homodienyl unamur.benih.gov hydrogen shift, which involves the cleavage of the C2-C3 bond.

Reactions with Strong Nucleophiles

The reaction of this compound with strong, carbanionic nucleophiles such as Grignard reagents and organolithium compounds primarily targets the electrophilic carbonyl carbon of the ester group. The general outcome of such reactions with esters is the formation of tertiary alcohols through a double addition of the nucleophile.

Table 1: Reaction of this compound with Selected Nucleophiles

NucleophileReagentProduct(s)Reaction ConditionsObservations on Cyclopropane Ring
Methylmagnesium BromideCH₃MgBr2-(2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)propan-2-olDiethyl ether, followed by aqueous workupThe cyclopropane ring remains intact.
MethyllithiumCH₃Li2-(2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)propan-2-olDiethyl ether, followed by aqueous workupThe cyclopropane ring remains intact.

Note: The data in this table is based on the general reactivity of esters with strong nucleophiles, as specific experimental data for these exact reactions with this compound leading to ring-opening is not extensively documented in the reviewed literature. The stability of the cyclopropane ring under these specific conditions is inferred from the principle of orthogonal reactivity.

While the primary reaction site is the ester, the stability of the cyclopropane ring in the presence of these strong bases is noteworthy. The orthogonal reactivity of the functional groups in this compound means that nucleophilic attack at the ester can proceed efficiently without concomitant opening of the cyclopropane ring, provided the reaction conditions are carefully controlled to be non-acidic.

In contrast to the reactions with strong, hard nucleophiles, the behavior with softer nucleophiles, such as organocuprates, is expected to be different. Organocuprates are known to participate in conjugate additions to α,β-unsaturated systems. While this compound does not possess a classical Michael acceptor system, the strained cyclopropane ring can, in some contexts, behave as a latent electrophile. However, detailed studies on the reaction of organocuprates with this compound leading to ring-opening are not widely reported. The predominant reactivity is still anticipated at the ester carbonyl, potentially leading to ketones after a single addition and workup, a characteristic reaction of organocuprates with esters.

The inherent strain of the cyclopropane ring in this compound makes it a site of potential reactivity. However, nucleophilic ring-opening reactions are not as readily achieved as acid-catalyzed rearrangements and require specific types of nucleophiles and reaction conditions that can overcome the kinetic barrier to cleave the carbon-carbon bonds of the ring. The majority of common nucleophilic reactions tend to preserve the integral structure of the chrysanthemate core.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl trans-chrysanthemate, and it is particularly powerful for assigning its stereochemistry. The relative orientation of substituents on the cyclopropane (B1198618) ring—whether they are cis or trans—is definitively established through the analysis of proton-proton (¹H-¹H) coupling constants.

The key diagnostic feature for confirming the trans configuration is the coupling constant between the two protons on the cyclopropane ring (H-1 and H-3). For cyclopropane rings, the magnitude of the vicinal coupling constant (J) is dependent on the dihedral angle between the protons. It is well-established that the coupling constant for trans-oriented protons (Jtrans) is significantly smaller (typically 4-6 Hz) than that for cis-oriented protons (Jcis), which is usually in the range of 7-9 Hz. electronicsandbooks.com Studies on chrysanthemate esters and related compounds have reported a Jtrans value of approximately 5.1 Hz, providing clear evidence for the trans relationship between the carboxylate group and the isobutenyl side chain. baranlab.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, confirming the presence of the key functional groups: the ester carbonyl, the C=C double bond, the cyclopropane ring, and the methyl groups. A comparison of experimentally obtained ¹³C NMR data with literature values serves as a robust method for structural verification. nih.gov

Table 1: Representative ¹³C NMR Chemical Shift Data for Methyl trans-chrysanthemate
Carbon Atom AssignmentChemical Shift (δ) in ppm
Ester Carbonyl (C=O)173.0
Vinylic Carbon (quaternary)135.5
Vinylic Carbon (-CH=)121.1
Methoxy (-OCH₃)51.4
Cyclopropane C-atom (quaternary)34.7
Cyclopropane C-atom (-CH-)31.9
Cyclopropane C-atom (-CH-)28.8
Isobutenyl Methyl25.5
gem-Dimethyl20.2
Isobutenyl Methyl18.5
Data sourced from literature for structural comparison. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups. These methods are essential for confirming the presence of key structural motifs.

IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other significant absorptions include those from C-H bonds in the methyl and cyclopropane groups, the C=C stretch of the isobutenyl group, and the C-O stretching of the ester linkage. These characteristic frequencies allow for rapid confirmation of the compound's functional group composition.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. It is often more effective for analyzing non-polar bonds, such as the C=C double bond in the isobutenyl side chain. Together, IR and Raman provide a comprehensive vibrational analysis of the molecule.

Table 2: Expected Characteristic IR Absorption Bands for Methyl trans-chrysanthemate
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchAlkyl / Vinylic2850 - 3100
C=O StretchEster1735 - 1750
C=C StretchAlkene1640 - 1680
C-O StretchEster1150 - 1250

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₈O₂, corresponding to a molecular weight of 182.26 g/mol . gla.ac.uk In electron ionization (EI) mass spectrometry, this would produce a molecular ion (M⁺˙) peak at an m/z value of 182.

The fragmentation of chrysanthemates is well-characterized and provides significant structural insight. rsc.org A primary and highly characteristic fragmentation pathway involves the cleavage of the isobutenyl side chain from the cyclopropane ring. This fragmentation leads to a prominent cation with an m/z of 123, which is often the base peak in the spectrum. gla.ac.ukrsc.org Subsequent fissions of the cyclopropane ring can lead to the elimination of neutral molecules like propene or butene, resulting in smaller fragment ions. rsc.org This predictable fragmentation pattern is a reliable indicator for identifying the chrysanthemate core structure in a sample.

Table 3: Major Mass Fragments of Methyl trans-chrysanthemate
m/z ValueProposed Fragment IdentityNotes
182[M]⁺˙Molecular Ion
123[M - C₄H₇]⁺Base peak, loss of isobutenyl side chain rsc.org
81[C₆H₉]⁺Further fragmentation of cyclopropane ring rsc.org
67[C₅H₇]⁺Further fragmentation of cyclopropane ring rsc.org

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

While obtaining a suitable single crystal of the liquid this compound for X-ray crystallography can be challenging, the absolute configuration of its parent acid, (+)-trans-chrysanthemic acid, has been unequivocally determined by this method. The absolute stereochemistry at the two chiral centers of the cyclopropane ring was established as (1R, 3R). rsc.orgchemicalbook.com

This was accomplished through the X-ray analysis of a solid crystalline derivative, specifically the p-bromoanilide derivative of (+)-trans-chrysanthemic acid. rsc.orgchemicalbook.com By using the anomalous dispersion effect of the heavy bromine atom, researchers were able to definitively assign the (1R, 3R) configuration. Since the esterification process to form this compound does not alter the stereocenters of the cyclopropane ring, this result directly confirms the absolute configuration of the core structure of (+)-Methyl trans-chrysanthemate.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are essential for analyzing chiral molecules like this compound and are the primary methods for assessing enantiomeric purity. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. The naturally occurring and biologically active enantiomer of trans-chrysanthemic acid is dextrorotatory, indicated by a positive (+) sign. wikipedia.org Consequently, its methyl ester, (+)-Methyl trans-chrysanthemate, which has the (1R, 3R) absolute configuration, is also dextrorotatory. The magnitude and sign of the specific rotation are standard parameters used to characterize and assess the enantiomeric excess of a given sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than optical rotation and can be used to confirm the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.

Environmental Transformation and Degradation Pathways

Photodegradation Mechanisms in Various Media

Photodegradation, or photolysis, is a significant pathway for the breakdown of methyl trans-chrysanthemate in the environment, driven by the energy of sunlight. This process involves the alteration of the molecule's chemical structure through the absorption of light energy.

Influence of Wavelength and Sensitizers on Degradation

The rate and extent of photodegradation are highly dependent on the wavelength of incident light and the presence of photosensitizing agents. Pyrethroid esters, a class of compounds to which this compound belongs, are known to be susceptible to photolysis. The presence of natural photosensitizers in water bodies, such as humic and fulvic acids, can accelerate the degradation process. These substances absorb light energy and transfer it to the pesticide molecule, thereby promoting its breakdown.

Identification of Photolytic Degradation Products

The photodegradation of pyrethroid compounds can lead to a variety of products. For natural pyrethrins (B594832), which share the chrysanthemic acid moiety, photolytic degradation has been shown to yield chrysanthemic acid and chrysanthemum dicarboxylic acid. These products arise from the cleavage and subsequent oxidation of the parent molecule. While specific studies detailing all photolytic degradation products of this compound are limited, it is anticipated that similar degradation pathways would occur, leading to the formation of chrysanthemic acid and further oxidation products.

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the ester linkage is susceptible to hydrolysis, which can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis in Environmental Systems

Oxidative Degradation in Non-Biological Environmental Contexts

Oxidative degradation involves the reaction of this compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH) and ozone (O₃). These reactions are particularly important in the atmosphere and in sunlit surface waters.

The double bond within the isobutenyl side chain of the chrysanthemate moiety is a primary site for oxidative attack. Ozonolysis, the reaction with ozone, can cleave this double bond, leading to the formation of smaller, more oxygenated molecules. Similarly, hydroxyl radicals, which are highly reactive and non-selective oxidants, can react with this compound at various points on the molecule, including the double bond and the cyclopropane (B1198618) ring, initiating a cascade of degradation reactions.

Sorption and Environmental Mobility Studies

The movement of this compound through soil and its potential to reach groundwater is largely determined by its sorption characteristics. Sorption refers to the process by which a chemical binds to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A higher Koc value indicates stronger sorption to soil and consequently, lower mobility.

For trans-isomers of compounds similar to this compound, a log Koc value of 1.44 has been reported, which corresponds to a Koc of approximately 27 L/kg. This relatively low Koc value suggests that this compound has a moderate to high potential for mobility in soil and may leach into groundwater depending on soil type and environmental conditions.

Table of Research Findings on the Environmental Degradation of this compound

Degradation Pathway Key Factors Major Degradation Products Environmental Significance
Photodegradation Wavelength, Photosensitizers (e.g., humic acids) Chrysanthemic acid, Chrysanthemum dicarboxylic acid A primary degradation route in sunlit environments.
Hydrolysis pH (Acid-catalyzed) trans-Chrysanthemic acid, Methanol (B129727) Significant in acidic aquatic and soil environments.
Oxidative Degradation Hydroxyl radicals, Ozone Cleavage of the isobutenyl double bond Important in atmospheric and aquatic systems with high oxidant concentrations.

| Sorption/Mobility | Soil organic carbon content | Not applicable | A Koc value of ~27 L/kg suggests moderate to high mobility in soil. |

Metabolic Transformations in Non Human Organisms Chemical Pathways Only

Enzymatic Hydrolysis Mechanisms (e.g., Esterase Activity)

The initial and most significant metabolic pathway for methyl trans-chrysanthemate in non-human organisms is the cleavage of its ester bond. This reaction is catalyzed by a class of enzymes known as carboxylesterases, which are abundantly present in the liver and other tissues. The hydrolysis of the methyl ester results in the formation of trans-chrysanthemic acid and methanol (B129727).

This enzymatic hydrolysis is a crucial detoxification step, as the resulting carboxylic acid is generally less toxic than the parent ester. The efficiency of this hydrolysis can vary among different species and is a determining factor in the selective toxicity of pyrethroids.

Table 1: Enzymatic Hydrolysis of this compound

Enzyme Class Substrate Products Organism/Tissue Location

Oxidative Metabolic Pathways (e.g., Cytochrome P450-mediated transformations)

Following or in parallel with hydrolysis, the chrysanthemic acid moiety undergoes oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These monooxygenases introduce polar functional groups, further increasing the water solubility of the molecule.

The trans-chrysanthemic acid resulting from hydrolysis, or the intact this compound, is susceptible to oxidation at its methyl and isobutenyl groups. Cytochrome P450 enzymes catalyze the hydroxylation of one of the geminal methyl groups on the cyclopropane (B1198618) ring. The isobutenyl side chain is also a primary site for oxidative attack, where the methyl groups can be hydroxylated.

These oxidative reactions lead to the formation of various alcohol and carboxylic acid metabolites. For instance, oxidation of a methyl group on the isobutenyl side chain can yield a primary alcohol, which can be further oxidized to a carboxylic acid.

Table 2: Key Oxidative Metabolites of the Chrysanthemate Moiety

Parent Moiety Metabolic Reaction Enzyme System Resulting Functional Group
gem-dimethyl group Hydroxylation Cytochrome P450 Hydroxymethyl
Isobutenyl group (methyl) Hydroxylation Cytochrome P450 Hydroxymethyl

The double bond within the isobutenyl side chain of the chrysanthemate moiety is a potential site for epoxidation, another reaction catalyzed by cytochrome P450 enzymes. This metabolic transformation would result in the formation of an epoxide ring. While epoxidation is a known metabolic pathway for various xenobiotics containing double bonds, specific data on the metabolic epoxidation of this compound in non-human organisms is limited in the available scientific literature.

Conjugation Reactions (e.g., Glucuronidation, Sulfation) as part of metabolic processing

The hydroxylated metabolites formed during oxidative metabolism, as well as the chrysanthemic acid itself, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly enhances their water solubility and facilitates their rapid elimination from the body.

The most common conjugation reactions for chrysanthemate metabolites are glucuronidation and sulfation. In glucuronidation, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the metabolites. In sulfation, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group.

Table 3: Common Conjugation Reactions for Chrysanthemate Metabolites

Reaction Enzyme Family Endogenous Substrate Metabolite Functional Group
Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid Hydroxyl, Carboxyl

Identification of Non-Toxic Metabolites in Animal Models (focus on chemical structure elucidation, not toxicological effect)

Studies in various animal models, such as rats and mice, have led to the identification and structural elucidation of several non-toxic metabolites of chrysanthemate-containing pyrethroids. The primary urinary metabolites are typically the products of hydrolysis and subsequent oxidation and conjugation.

For the chrysanthemate portion, the major identified metabolites are often derivatives of trans-chrysanthemic acid. These include hydroxylated forms of the acid, where oxidation has occurred at one of the methyl groups of the gem-dimethyl or isobutenyl moieties. These oxidized acids are frequently found in conjugated forms, primarily as glucuronide and sulfate (B86663) esters. The elucidation of these structures has been accomplished using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 4: Elucidated Non-Toxic Metabolites of the Chrysanthemate Moiety in Animal Models

Metabolite Chemical Structure Description Parent Compound Moiety
trans-Chrysanthemic acid 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid Chrysanthemic acid
Hydroxylated trans-chrysanthemic acid Chrysanthemic acid with a hydroxyl group on one of the gem-dimethyl or isobutenyl methyl groups Chrysanthemic acid
Carboxy-trans-chrysanthemic acid Dicarboxylic acid derivative formed from oxidation of a methyl group on the isobutenyl side chain Chrysanthemic acid
trans-Chrysanthemic acid glucuronide Glucuronic acid conjugated to the carboxylic acid group of trans-chrysanthemic acid Chrysanthemic acid

Q & A

Q. What are the common synthetic routes for producing methyl trans-chrysanthemate, and how do reaction conditions influence stereochemical outcomes?

Methyl trans-chrysanthemate is typically synthesized via isomerization of its cis-isomer or through metalation reactions. For example, ethyl (1R)-trans-chrysanthemate can be obtained from ethyl (1S)-cis-chrysanthemate using metalation at [Cb] . Aluminum trichloride (AlCl₃), iron trichloride (FeCl₃), or boron trifluoride (BF₃) in hexane under reflux efficiently catalyze cis/trans-isomerization, with BF₃ yielding higher enantiomeric excess (ee) . Reaction temperature (e.g., 230°C in diethylene glycol) and catalyst choice critically affect stereochemical purity, as competing radical intermediates (e.g., cyclopropyl radicals) may lead to side products .

Q. What analytical techniques are most effective for characterizing this compound and verifying its stereochemical purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, particularly for distinguishing cis and trans isomers via coupling constants in cyclopropane rings. X-ray crystallography provides definitive stereochemical assignments, as demonstrated in studies resolving (1R,3R)-trans-chrysanthemate derivatives . High-performance liquid chromatography (HPLC) with chiral columns quantifies enantiomeric excess, while mass spectrometry (MS) confirms molecular integrity .

Advanced Research Questions

Q. How do reaction conditions and catalysts influence the kinetic vs. thermodynamic control of this compound synthesis?

Kinetic control favors cis-to-trans isomerization under mild conditions (e.g., BF₃ catalysis at 25°C), whereas prolonged heating (e.g., 5 hours at 230°C) promotes thermodynamic equilibration, often leading to racemization . Competing pathways, such as cyclopropane ring-opening via radical intermediates, can reduce yields; thus, optimizing reaction time and catalyst loading is critical to suppress side reactions .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?

Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or analytical protocols. Systematic reviews should compare studies using identical chiral stationary phases in HPLC and standardized NMR referencing . Meta-analyses of raw chromatographic data, where available, can identify methodological biases (e.g., baseline noise in low-concentration samples) 18.

05 文献检索Literature search for meta-analysis
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Q. What strategies mitigate racemization during large-scale synthesis of enantiopure this compound?

Enantiopure synthesis requires avoiding protic solvents and high temperatures. For example, photochemical racemization of (1R)-trans-chrysanthemic acid can be minimized using UV-opaque reactors . Alternatively, multistep epimerization of methyl (1S)-trans-chrysanthemate under anhydrous conditions with Lewis acids preserves stereochemical integrity .

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations model transition states during isomerization, revealing energy barriers for [Cb-Cd] bond cleavage . Molecular dynamics simulations predict solvent effects on stereochemical stability, aiding in solvent selection for crystallization .

Methodological Guidance

  • Experimental Design : When comparing synthetic routes, include control experiments with inert atmospheres to rule out oxidative degradation . For reproducibility, document catalyst activation steps (e.g., drying AlCl₃) and solvent purity .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to assess variability in ee measurements across batches . Cross-validate NMR assignments with COSY or NOESY experiments to confirm spatial proximity of protons in cyclopropane rings .

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